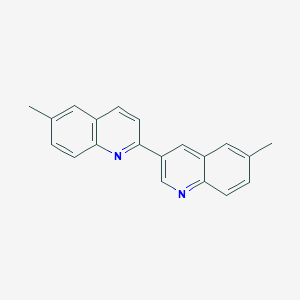
2,3'-Biquinoline, 6,6'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-dimethyl-2,3’-biquinoline is a heterocyclic compound that belongs to the biquinoline family. Biquinolines are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The compound consists of two quinoline units connected at the 2 and 3 positions, with methyl groups attached at the 6 and 6’ positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-dimethyl-2,3’-biquinoline can be achieved through several methods. One common approach involves the use of dialdehydes as starting materials. For instance, 2,2’-biquinoline-6,6’-diyldimethanediamine can be synthesized from dialdehydes 5a and 5b . Another method involves the Fe-catalyzed three-component reaction, which includes C-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation steps .
Industrial Production Methods
Industrial production methods for 6,6’-dimethyl-2,3’-biquinoline are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-dimethyl-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline units, potentially altering their electronic properties.
Substitution: Substitution reactions can introduce different functional groups into the quinoline rings, enhancing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized biquinolines.
Aplicaciones Científicas De Investigación
6,6’-dimethyl-2,3’-biquinoline has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: Biquinoline derivatives are explored for their potential antiviral and anticancer properties.
Industry: The compound is used in the synthesis of polymers and materials with unique photophysical properties.
Mecanismo De Acción
The mechanism of action of 6,6’-dimethyl-2,3’-biquinoline involves its ability to interact with various molecular targets. For instance, in antiviral applications, similar compounds have been shown to intercalate into DNA, disrupting viral replication processes . The compound’s ability to form coordination complexes with metals also plays a crucial role in its photophysical and catalytic properties.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-biquinoline: Lacks the methyl groups at the 6 and 6’ positions, resulting in different electronic and steric properties.
2,2’-biquinoline-6,6’-diyldimethanediamine: Contains additional functional groups that enhance its reactivity and applications.
4,4’-dimethyl-2,2’-biquinoline: Similar structure but with methyl groups at different positions, affecting its chemical behavior.
Uniqueness
6,6’-dimethyl-2,3’-biquinoline is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and properties.
Propiedades
Número CAS |
17999-90-5 |
|---|---|
Fórmula molecular |
C20H16N2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
6-methyl-2-(6-methylquinolin-3-yl)quinoline |
InChI |
InChI=1S/C20H16N2/c1-13-4-7-19-15(9-13)5-8-20(22-19)17-11-16-10-14(2)3-6-18(16)21-12-17/h3-12H,1-2H3 |
Clave InChI |
RELPAADHYVFUHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C=C2)C3=CN=C4C=CC(=CC4=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11644042.png)
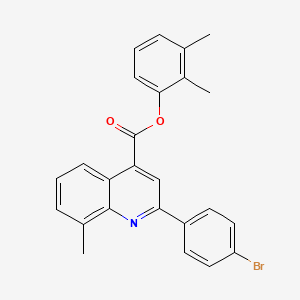
![N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11644049.png)
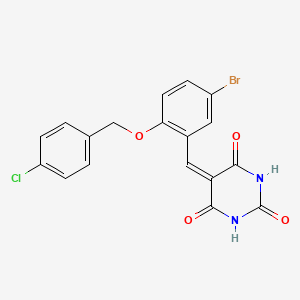
![2-methoxy-4-nitro-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11644068.png)
![3-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B11644073.png)
![(4E)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[4-(dimethylamino)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11644076.png)
![10-butanoyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11644079.png)
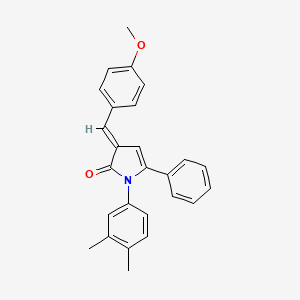
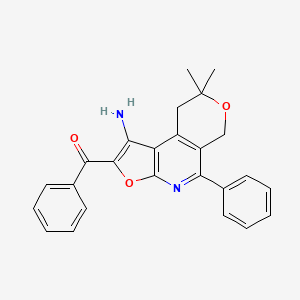
![(5Z)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11644086.png)
![(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644088.png)
![2-[1-(Furan-2-ylmethylamino)ethylidene]indene-1,3-dione](/img/structure/B11644090.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644095.png)
